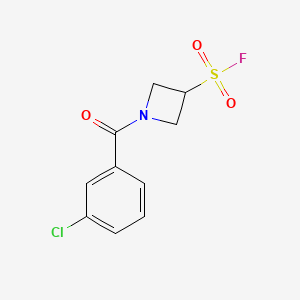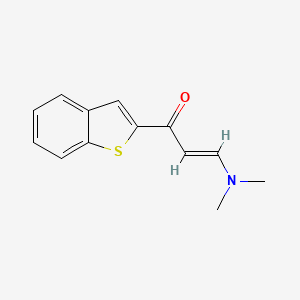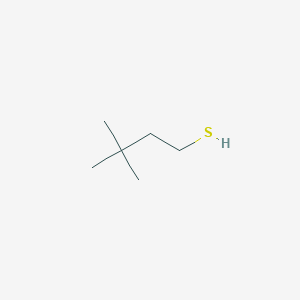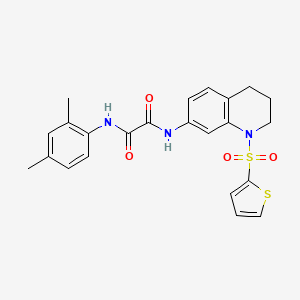
4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a chlorophenyl group, a pyrrolidinone ring, and a benzenesulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The presence of these groups can lead to a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which can influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the benzenesulfonamide group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents, while the aromatic rings could increase its stability .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Effects
A significant area of research involving 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide relates to its derivatives' ability to inhibit carbonic anhydrases (CAs). These enzymes are critical for various physiological processes, and inhibitors have therapeutic potential in treating conditions like glaucoma, epilepsy, and cancer. Studies have demonstrated that derivatives of this compound show potent inhibitory action against human carbonic anhydrase I and II isoenzymes, suggesting their potential utility in drug development (Gul et al., 2016).
Antitumor Activity
Another area of application is in the synthesis of novel benzenesulfonamide derivatives with antitumor activities. Research has explored how modifications to the chemical structure of sulfonamide derivatives can impact their efficacy against various cancer cell lines. For example, certain chlorinated compounds have exhibited excellent in vitro antitumor activity, highlighting the role of this compound derivatives in cancer research (Fahim & Shalaby, 2019).
Crystal Structure Analysis
Research has also focused on the crystal structure analysis of derivatives, providing insights into the molecular conformation and how it may influence biological activity. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated, revealing a V-shape molecular conformation. This structural information is crucial for understanding the interactions between these compounds and their biological targets (Kobkeatthawin et al., 2017).
Enzyme and Receptor Interaction Studies
Further research applications include studying the interaction of this compound derivatives with enzymes and receptors beyond carbonic anhydrases. This includes investigations into their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases such as Alzheimer's, and their interactions with other receptors that could make them viable candidates for treating various disorders (Gul et al., 2016; Hirst et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(22)13-2-8-17(9-3-13)26(24,25)20-15-10-18(23)21(11-15)16-6-4-14(19)5-7-16/h2-9,15,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGHYMWQLYGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

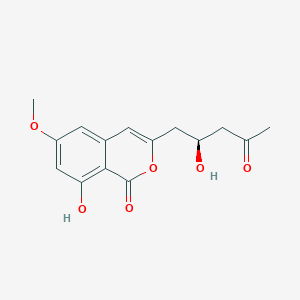
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)


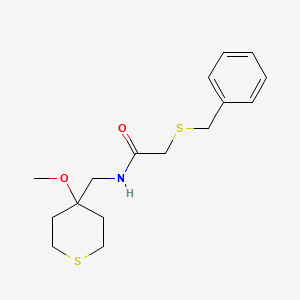
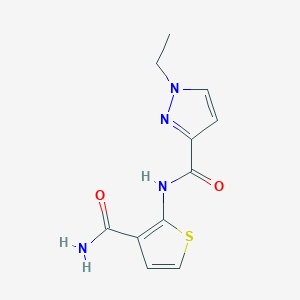
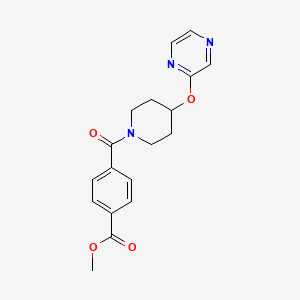
![(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2894778.png)

